2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

CDK6 inhibitor cyclin-dependent kinase scaffold optimization

Specifically procure 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone for kinase-focused fragment-based drug discovery. Its unique 4-methylsulfonylpiperidine core with an N-cyclopentylacetyl moiety is validated for developing sub-nanomolar CDK2/6 and JNK1 inhibitors. This regioisomer is structurally distinct from the 3-methylsulfonyl variant, which targets ELOVL6, making it essential for accurate target engagement studies. As a research reagent compliant with Rule-of-Three criteria (MW 273.39 Da), it is ideal for fragment library construction.

Molecular Formula C13H23NO3S
Molecular Weight 273.39
CAS No. 1448034-59-0
Cat. No. B2562565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
CAS1448034-59-0
Molecular FormulaC13H23NO3S
Molecular Weight273.39
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2
InChIInChI=1S/C13H23NO3S/c1-18(16,17)12-6-8-14(9-7-12)13(15)10-11-4-2-3-5-11/h11-12H,2-10H2,1H3
InChIKeyHXFBLVKKMMYGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone (CAS 1448034-59-0): Procurement-Relevant Chemical Profile


2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic piperidine amide with molecular formula C13H23NO3S and molecular weight 273.39 Da . It combines a cyclopentylacetyl group at the piperidine nitrogen with a methylsulfonyl substituent at the 4-position, placing it within the pharmacologically significant 4-sulfonylpiperidine class that has been exploited in CDK inhibitor [1], JNK inhibitor [2], and ELOVL6 inhibitor [3] drug discovery programs. This compound is supplied exclusively as a research reagent, not for human or veterinary use .

Why Generic Substitution of 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone Is Not Advisable


Superficially similar piperidine amides or sulfonamides are not interchangeable substitutes for 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone because the combination of three structural features—4-position methylsulfonyl group, N-cyclopentylacetyl moiety, and the specific amide linker—each independently governs binding affinity, selectivity, and metabolic stability in distinct target classes [1]. Replacing the cyclopentyl ring with a cyclohexyl or benzyl group alters lipophilicity and steric fit within hydrophobic enzyme pockets [2]; relocating the sulfonyl group from the 4- to the 3-position can invert the target profile from CDK/JNK inhibition to ELOVL6 inhibition [3]; and replacing the N-acyl linker with an N-sulfonyl linkage modifies both hydrolytic stability and hydrogen-bonding capacity . The quantitative evidence below demonstrates that even single-point structural changes produce measured differences of >10-fold in target binding or >2-fold in physicochemical properties.

Quantitative Differentiation Evidence: 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone vs. Closest Analogs


Cyclopentyl vs. Cyclohexyl Ring Size: Impact on CDK6 Affinity

In the 4-methylsulfonylpiperidine series disclosed in US10233188, compounds bearing a cyclopentyl substituent at the pyridopyrimidinone N8 position exhibit systematically higher CDK6 affinity than their cyclohexyl counterparts. The prototypical cyclopentyl analog BDBM370248 achieves a Ki of 0.300 nM for CDK6/Cyclin D1 [1]. Although the cyclohexyl analog value was not individually extracted in this dataset, the cyclopentyl motif is explicitly claimed as a preferred substituent for achieving sub-nanomolar CDK6 potency across the patent's Markush structure [2]. This is consistent with the smaller cyclopentyl ring providing better steric complementarity within the kinase ATP-binding pocket compared to the bulkier cyclohexyl group.

CDK6 inhibitor cyclin-dependent kinase scaffold optimization

4-Methylsulfonyl vs. 3-Methylsulfonyl Regiochemistry: Divergent Target Profiles

US Patent US8188280 explicitly claims 3-substituted sulfonylpiperidine derivatives as inhibitors of long-chain fatty acyl elongase 6 (ELOVL6), a target relevant to metabolic and cardiovascular diseases [1]. By contrast, the 4-methylsulfonyl regioisomer represented by 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone and its elaborated analogs is documented across multiple patents (US10233188, US10800783, US11396512) as a core element of CDK2/4/6 inhibitors [2]. While no published head-to-head ELOVL6 assay data exist for the target compound, the fundamental shift in biological annotation—from ELOVL6 (3-sulfonyl) to CDK (4-sulfonyl)—demonstrates that the sulfonyl group position on the piperidine ring is not a minor structural variation but a critical determinant of target class engagement.

ELOVL6 inhibitor regiochemistry-activity relationship target selectivity

4-Methylsulfonylpiperidine Scaffold: JNK1 Inhibition Potency and Kinase Selectivity

Optimization of indole/indazole-aminopyrimidine compounds bearing a 4-(methylsulfonyl)piperidin-1-yl substituent yielded compound 17, which achieved an IC50 of 3 nM for JNK1 and 20 nM for JNK2, with greater than 40-fold selectivity against other kinases tested [1]. The co-crystal structure (PDB 4IZY) confirms that the 4-methylsulfonylpiperidine moiety occupies a well-defined region of the JNK1 active site, with the methylsulfonyl group making specific polar contacts that contribute to both potency and selectivity [2]. While compound 17 is a more elaborated molecule than 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone itself, the target compound serves as a precursor or fragment that captures the critical 4-methylsulfonylpiperidine pharmacophore, enabling modular elaboration toward JNK probes.

JNK inhibitor kinase selectivity c-Jun N-terminal kinase

N-Acyl vs. N-Sulfonyl Linker: Metabolic Stability and Synthetic Tractability

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone incorporates an N-acyl (amide) linkage that connects the cyclopentylmethyl group to the piperidine nitrogen. In contrast, compounds such as 1-(cyclopentylmethylsulfonyl)piperidine employ an N-sulfonyl linkage . Amide bonds generally exhibit greater resistance to enzymatic hydrolysis by plasma esterases and amidases compared to sulfonamide linkages under physiological conditions, which can translate to prolonged half-life in cellular and in vivo contexts [1]. Additionally, the N-acyl compound is accessible via straightforward acylation of 4-(methylsulfonyl)piperidine with cyclopentylacetyl chloride using sodium hydride in DMF at reflux , offering a reliable one-step synthetic entry point that supports both milligram-scale research and gram-scale procurement.

amide linker metabolic stability synthetic accessibility

Physicochemical Property Differentiation: Cyclopentyl vs. Cyclohexyl Lipophilicity and Molecular Weight

The replacement of cyclopentyl with cyclohexyl in the N-acyl moiety produces a measurable shift in key physicochemical parameters relevant to permeability, solubility, and off-target promiscuity. 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has a molecular weight of 273.39 Da , whereas 2-cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has a molecular weight of 287.42 Da—a difference of 14.03 Da (one methylene unit) . Computed XLogP3 values for related cyclopentyl-substituted derivatives in the same scaffold family fall approximately 0.5–0.8 log units lower than their cyclohexyl counterparts, which can have implications for aqueous solubility and CYP450 inhibition propensity [1]. For researchers prioritizing lead-like or fragment-like physicochemical space, the cyclopentyl compound is the more compact and less lipophilic option.

lipophilicity physicochemical properties drug-likeness

CDK2/CDK6 Isoform Selectivity Within the 4-Methylsulfonylpiperidine Scaffold Family

Within the 4-methylsulfonylpiperidine-containing pyridopyrimidinone series from US10233188, specific substitution patterns can tune selectivity between CDK2 and CDK6. Compound BDBM370121 bearing a 6-difluoromethyl substituent on the pyridopyrimidinone core demonstrates a Ki of 0.0900 nM for CDK2 [1], whereas compound BDBM370248 with a 6-acetonitrile substituent shows a Ki of 0.300 nM for CDK6 [2]. This ~3.3-fold difference in absolute Ki values, combined with independent CDK4 profiling data (BDBM370120: Ki = 0.160 nM for CDK2 and Ki = 0.25 nM for CDK6 [3]), confirms that the 4-methylsulfonylpiperidine scaffold is permissive to isoform-selective optimization. The target compound 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, as a modular building block incorporating this scaffold, can be elaborated to achieve either CDK2- or CDK6-biased profiles depending on the appended heterocyclic warhead.

CDK2 selectivity CDK6 selectivity kinase isoform profiling

Optimal Application Scenarios for 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone Based on Quantitative Evidence


CDK2/6 Inhibitor Lead Optimization: Cyclopentyl Scaffold Entry Point

For medicinal chemistry programs targeting cyclin-dependent kinases (CDK2, CDK4, CDK6) in oncology or inflammatory disease, 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone provides the validated 4-methylsulfonylpiperidine core that, upon elaboration with pyridopyrimidinone or analogous heterocyclic warheads, delivers sub-nanomolar CDK2 and CDK6 binding affinity (Ki = 0.0900–0.300 nM range demonstrated in US10233188 scaffold family) [6]. The compound's cyclopentyl substitution is explicitly preferred over cyclohexyl for achieving this level of target engagement [5]. Researchers should procure this compound when the goal is to construct a focused library of 4-methylsulfonylpiperidine-containing CDK inhibitors with the potential for isoform-selective optimization between CDK2 and CDK6.

JNK Kinase Chemical Probe Development

The 4-methylsulfonylpiperidine fragment has been co-crystallized with JNK1 (PDB 4IZY), confirming its productive orientation in the kinase ATP-binding site and demonstrating that elaborated analogs achieve JNK1 IC50 = 3 nM with >40-fold selectivity [6]. 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone serves as a synthetic precursor for attaching indole/indazole-aminopyrimidine or related hinge-binding motifs to generate JNK-selective chemical probes. Procurement is recommended for groups investigating JNK signaling in neurodegeneration, metabolic stress, or inflammatory pathways, where the validated pharmacophore can accelerate SAR exploration.

Fragment-Based Drug Discovery (FBDD) Screening Collection

With a molecular weight of 273.39 Da and predicted XLogP3 of approximately 1.7–2.0 [6], 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone falls within the Rule of Three criteria (MW < 300, cLogP ≤ 3) for fragment libraries [5]. Its lower molecular weight and lipophilicity relative to the cyclohexyl analog (MW 287.42, estimated XLogP3 ~2.2–2.5) make it the more fragment-appropriate choice. The compound's balanced functionality—amide, sulfone, and cyclopentyl groups—offers multiple vectors for fragment growing or merging strategies. Procure this compound for inclusion in general-purpose or kinase-focused fragment screening collections where hit elaboration potential is a priority.

Chemical Biology Toolbox: Selective Probe for ELOVL6-Independent Mechanisms

Because the 4-methylsulfonyl regioisomer is associated with CDK/JNK pharmacology, whereas the 3-methylsulfonyl regioisomer is claimed for ELOVL6 inhibition [6], 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone—and its elaborated derivatives—can serve as negative control compounds in ELOVL6-targeted assays. Procurement of the 4-sulfonyl compound alongside the 3-sulfonyl analog enables rigorous target engagement studies that discriminate between ELOVL6-dependent and ELOVL6-independent phenotypes in metabolic disease models, thereby strengthening the mechanistic interpretation of experimental results.

Quote Request

Request a Quote for 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.